molecular formula C17H16N2O3S B2910108 N-ethyl-2-phenyl-4-(phenylsulfonyl)-5-Oxazolamine CAS No. 478171-63-0

N-ethyl-2-phenyl-4-(phenylsulfonyl)-5-Oxazolamine

Cat. No. B2910108
CAS RN: 478171-63-0
M. Wt: 328.39
InChI Key: HDDYIIYFGVDJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-phenyl-4-(phenylsulfonyl)-5-Oxazolamine, commonly known as EPSO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPSO is a heterocyclic compound that contains an oxazole ring, which is known for its biological activity. In

Mechanism of Action

Target of Action

The primary target of 4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine, also known as AEBSF, is the serine residues of various proteases . These proteases include chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The role of these proteases is to catalyze the hydrolysis of peptide bonds in proteins, playing a crucial role in numerous biological processes.

Mode of Action

AEBSF acts by covalently modifying the hydroxyl of serine residues , causing an additional 183.0354 Da to be added to each modified residue . This modification inhibits the activity of the targeted proteases. Off-target residues such as tyrosine, lysine, histidine, and the protein n-terminal amino group have also been reported to be modified .

Pharmacokinetics

It is known to be a water-soluble compound . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AEBSF and their impact on its bioavailability remain to be elucidated.

Action Environment

It is known that aebsf is more stable at low ph values

Advantages and Limitations for Lab Experiments

One advantage of EPSO is its high purity and stability, which makes it easy to handle and store. It is also relatively inexpensive to produce, making it accessible to researchers with limited resources. However, EPSO has limited solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for EPSO research. One area of interest is the development of EPSO-based materials for use in various applications, such as drug delivery and tissue engineering. Another area of interest is the development of EPSO derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of EPSO and its potential applications in various fields.

Synthesis Methods

The synthesis of EPSO involves the reaction of N-ethyl-2-phenyl-4-hydroxy-5-aminobenzenesulfonamide with acetic anhydride in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to yield EPSO. This method has been optimized to produce high yields of pure EPSO.

Scientific Research Applications

EPSO has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EPSO has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells. In agriculture, EPSO has been found to have insecticidal properties, making it a potential alternative to synthetic pesticides. In material science, EPSO has been used as a precursor for the synthesis of various polymers and materials.

properties

IUPAC Name

4-(benzenesulfonyl)-N-ethyl-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-18-16-17(23(20,21)14-11-7-4-8-12-14)19-15(22-16)13-9-5-3-6-10-13/h3-12,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDYIIYFGVDJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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